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molecular formula C18H27N3O3 B8461362 4-(4-Acetylamino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

4-(4-Acetylamino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8461362
M. Wt: 333.4 g/mol
InChI Key: DBSWOSXIJNBDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491735B2

Procedure details

Using general procedure A, N-(4-amino-phenyl)-acetamide (Gowda, D. Channe; Gowda, Shankare, Indian J. Chem. Sect., 39, 9, 2000, 709-711) (675 mg, 4.49 mmol) and 1-Boc-4-piperidone (938 mg, 4.71 mmol) gave 4-(4-acetylamino-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester as a white solid (923 mg, 62%).
Quantity
675 mg
Type
reactant
Reaction Step One
Quantity
938 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.[C:12]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13]>>[C:15]([O:14][C:12]([N:19]1[CH2:24][CH2:23][CH:22]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:6][CH:7]=2)[CH2:21][CH2:20]1)=[O:13])([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
675 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)NC(C)=O
Step Two
Name
Quantity
938 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 923 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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